2-氨基-N-苄基-4-甲基嘧啶-5-甲酰胺

描述

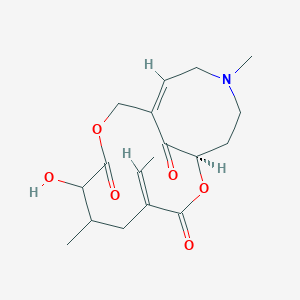

“2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular formula of “2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide” is C13H14N4O, and its molecular weight is 242.28 g/mol.Chemical Reactions Analysis

Pyrimidines are known for their wide range of pharmacological effects, including anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .科学研究应用

潜在的抗肿瘤活性

2-氨基-N-苄基-4-甲基嘧啶-5-甲酰胺衍生物在癌症研究中显示出前景。例如,相关化合物 BMS-354825 在针对血液和实体瘤细胞系的临床前试验中表现出有效的抗肿瘤活性。它在慢性粒细胞白血病模型中特别有效,表现出完全的肿瘤消退且毒性低 (Lombardo 等人,2004)。

合成效率

该化合物已被用于合成其他复杂分子。一项研究展示了一种有效的合成工艺,使用与 2-氨基-N-苄基-4-甲基嘧啶-5-甲酰胺密切相关的 2-氨基-6-甲基嘧啶-4(3H)-酮作为起始原料。该工艺被认为可有效合成相关研究背景中的目标分子 (崔、康和白,2004)。

结构研究

涉及 2-氨基-N-苄基-4-甲基嘧啶-5-甲酰胺衍生物的结构和分子研究有助于理解化学中的晶体和分子结构。一项研究详细介绍了一种相关化合物的晶体和分子结构,该化合物是抗结核剂合成中的副产物 (Richter 等人,2023)。

HIV 整合酶抑制

研究还探讨了使用与 2-氨基-N-苄基-4-甲基嘧啶-5-甲酰胺在结构上相似的 N-苄基-5,6-二羟基嘧啶-4-甲酰胺作为 HIV 整合酶抑制剂,突出了它们在艾滋病治疗中的潜力 (佩斯等人,2007)。

寻找新的抗纤溶酶药物

一项研究合成了 4-氨基甲基苯甲酸的氮杂类似物,包括 2-氨基-N-苄基-4-甲基嘧啶-5-甲酰胺的衍生物,作为寻找新的抗纤溶酶药物的一部分。对这些化合物进行了抗纤溶酶活性评估,尽管它们显示出的效力并不比现有药物高 (Isoda 等人,1980)。

在抗精神病药中的探索

在神经病学领域,制备了该化合物的杂环类似物并将其评估为潜在的抗精神病药。研究了这些类似物与多巴胺和血清素受体的结合以及它们在行为模型中的功效 (Norman 等人,1996)。

作用机制

Target of Action

It’s known that 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . This suggests that the compound may target specific enzymes or proteins involved in the life cycle of Trypanosoma brucei and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria respectively .

Mode of Action

It’s known that similar compounds act as agonists and antagonists at postjunctional nicotinic receptors . This interaction with the receptors could lead to changes in the cellular processes of the targeted organisms, thereby inhibiting their growth or survival .

Biochemical Pathways

It’s known that similar compounds can affect the espt (excited state proton transfer) process . This process involves proton donor and acceptor groups linked by short intra- or intermolecular hydrogen bonds . The compound’s interaction with these groups could potentially disrupt normal cellular functions and lead to the death of the targeted organisms .

Pharmacokinetics

The compound’s molecular weight is 1091292 , which could influence its absorption and distribution within the body

Result of Action

It’s known that similar compounds can cause dual fluorescence . This property could potentially be used in the development of smart luminescent materials for various applications .

Action Environment

It’s known that the formation of supramolecular {n–h···n}n hydrogen bonded associates in the solid state favors the excited state double proton transfer (esdpt) . This suggests that the compound’s action could be influenced by factors such as pH and temperature .

属性

IUPAC Name |

2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-9-11(8-16-13(14)17-9)12(18)15-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,18)(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEJVZCGMSRWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195206 | |

| Record name | 2-Amino-4-methyl-N-(phenylmethyl)-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide | |

CAS RN |

400074-74-0 | |

| Record name | 2-Amino-4-methyl-N-(phenylmethyl)-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400074-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methyl-N-(phenylmethyl)-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B3036606.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3036608.png)

![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3036612.png)

![(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3036614.png)

![4-bromo-N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]benzenesulfonamide](/img/structure/B3036615.png)

![4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B3036617.png)

![(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B3036618.png)

![(Z)-2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine](/img/structure/B3036620.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036622.png)

![4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B3036623.png)

![3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036624.png)

![(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid](/img/structure/B3036625.png)